

# An In-depth Technical Guide to (-)-Butin: Chemical Structure and Stereochemistry

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, stereochemistry, and key physicochemical properties of **(-)-Butin**, a naturally occurring flavanone with significant biological activities. This document is intended to serve as a technical resource, offering detailed information for research and development purposes.

## **Chemical Identity and Structure**

**(-)-Butin** is a trihydroxyflavanone, a class of flavonoids found in various plants, including the seeds of Vernonia anthelmintica and the wood of Dalbergia odorifera.[1] It is recognized for its potent antioxidant, anti-inflammatory, and antiplatelet properties.[2][3][4]

#### **Chemical Structure**

The core structure of **(-)-Butin** consists of a C6-C3-C6 skeleton, characteristic of flavonoids. This structure comprises two benzene rings (A and B) linked by a three-carbon heterocyclic pyranone ring (C). The three hydroxyl groups are located at positions 7, 3', and 4'.[5][6]

Caption: 2D Chemical Structure of (-)-Butin.

#### Stereochemistry

**(-)-Butin** is the (S)-enantiomer of butin.[3][6][7] The stereocenter is located at the C2 position of the pyranone ring, where the B-ring is attached. This specific three-dimensional arrangement is



crucial for its biological activity and interaction with molecular targets. The levorotatory nature, indicated by the "(-)" prefix, signifies its property of rotating plane-polarized light to the left.

#### **Chemical Identifiers**

A summary of the key chemical identifiers for (-)-Butin is provided in the table below.

Identifier	Value	Source
IUPAC Name	(2S)-2-(3,4- dihydroxyphenyl)-7-hydroxy- 2,3-dihydrochromen-4-one	[5]
Systematic IUPAC Name	(2S)-2-(3,4- Dihydroxyphenyl)-7-hydroxy- 4H-1-benzopyran-4-one	[1]
Molecular Formula	C15H12O5	[5]
Molecular Weight	272.25 g/mol	[5]
CAS Number	492-14-8	[1][5]
SMILES	C1INVALID-LINK C3=CC(=C(C=C3)O)O	[5]
InChI	InChI=1S/C15H12O5/c16-9-2- 3-10-12(18)7-14(20-15(10)6- 9)8-1-4-11(17)13(19)5-8/h1- 6,14,16- 17,19H,7H2/t14-/m0/s1	[1][5]
InChlKey	MJBPUQUGJNAPAZ- AWEZNQCLSA-N	[1][5]

# **Physicochemical Properties**

The following table summarizes the key physicochemical properties of (-)-Butin.



Property	Value	Source
Melting Point	224-226 °C	[6][8]
Boiling Point (Predicted)	582.4 ± 50.0 °C	[6]
Density (Predicted)	1.485 g/mL	[1]
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone	[2][6]
pKa (Predicted)	7.69 ± 0.40	[7]

# Experimental Protocols Isolation of (-)-Butin by High-Speed Counter-Current Chromatography

This protocol is based on the methodology for separating flavonoids from the seeds of Vernonia anthelmintica.

Objective: To isolate (-)-Butin from a crude plant extract.

#### Methodology:

- Preparation of Crude Sample:
  - Air-dry and powder the seeds of Vernonia anthelmintica.
  - Extract the powder with 95% ethanol using sonication.
  - Filter the extract and evaporate the solvent under reduced pressure to obtain the crude extract.
  - Suspend the crude extract in water and partition sequentially with petroleum ether,
     chloroform, and ethyl acetate.
  - The ethyl acetate fraction, rich in flavonoids, is concentrated and used for separation.



- High-Speed Counter-Current Chromatography (HSCCC) Separation:
  - Two-phase Solvent System: Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-water at an optimized volume ratio. The mixture is thoroughly shaken and allowed to equilibrate at room temperature. The two phases are then separated for use.
  - HSCCC Instrument Setup:
    - Fill the multilayer coil column entirely with the stationary phase (the more polar phase).
    - Rotate the column at a high speed (e.g., 800 rpm).
    - Pump the mobile phase (the less polar phase) into the column at a specific flow rate (e.g., 1.5 mL/min).
  - Sample Injection and Fraction Collection:
    - Once hydrodynamic equilibrium is reached, inject the crude sample solution (dissolved in a mixture of the stationary and mobile phases).
    - Continuously monitor the effluent with a UV detector at a suitable wavelength (e.g., 280 nm).
    - Collect fractions based on the resulting chromatogram.
- Analysis and Identification:
  - Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC)
     with a C18 column.
  - Use a mobile phase gradient of acetonitrile and water (containing a small percentage of acid, e.g., 0.1% phosphoric acid).
  - Identify the peak corresponding to (-)-Butin by comparing the retention time with a known standard and by using mass spectrometry (MS) for molecular weight confirmation.



### **Biological Activity and Signaling Pathways**

**(-)-Butin** exhibits a range of biological activities, with its protective effects against oxidative stress being particularly well-documented.

#### **Protective Effect Against Myocardial Injury**

Research has shown that **(-)-Butin** can protect against ischemia/reperfusion-induced myocardial injury in diabetic models. This protective effect is mediated, at least in part, through the activation of the AMPK/GSK-3β/Nrf2 signaling pathway.[2][4]

#### Mechanism of Action:

- AMPK Activation: (-)-Butin activates AMP-activated protein kinase (AMPK), a key energy sensor in cells.
- GSK-3β Inhibition: Activated AMPK leads to the phosphorylation and subsequent inhibition of glycogen synthase kinase 3 beta (GSK-3β).
- Nrf2 Activation and Antioxidant Response: Inhibition of GSK-3β promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2). In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of antioxidant genes, leading to the upregulation of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This cascade enhances the cellular antioxidant defense system, mitigating oxidative stress and protecting cardiac cells from damage.



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Caption: AMPK/GSK-3β/Nrf2 Signaling Pathway Activated by (-)-Butin.

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